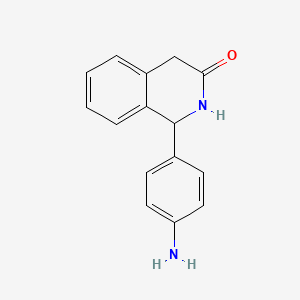
2-Pyridin-4-ylethanethiol;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-ylethanethiol typically involves the reaction of 4-pyridinecarboxaldehyde with thiourea, followed by reduction with sodium borohydride. The reaction conditions include a solvent such as ethanol and a temperature range of 0-25°C.
2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control, typically maintained below 30°C to prevent decomposition.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration of phenol, followed by purification through recrystallization. The process is conducted in specialized reactors designed to handle the exothermic nature of the reaction and the corrosive reagents involved.
化学反応の分析
Types of Reactions
2-Pyridin-4-ylethanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
2,4,6-Trinitrophenol undergoes:
Reduction: It can be reduced to form aminophenols.
Substitution: The nitro groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation of 2-Pyridin-4-ylethanethiol: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction of 2,4,6-Trinitrophenol: Reducing agents such as sodium dithionite and iron powder are commonly used.
Major Products
Oxidation of 2-Pyridin-4-ylethanethiol: Produces disulfides.
Reduction of 2,4,6-Trinitrophenol: Produces aminophenols.
科学的研究の応用
2-Pyridin-4-ylethanethiol; 2,4,6-trinitrophenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the manufacture of dyes and explosives.
作用機序
The mechanism of action of 2,4,6-trinitrophenol involves its ability to act as an electron acceptor due to the presence of nitro groups. This property makes it an effective oxidizing agent. In biological systems, it can uncouple oxidative phosphorylation, leading to increased metabolic rates.
2-Pyridin-4-ylethanethiol acts through its thiol group, which can form covalent bonds with various biomolecules, affecting their function.
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Similar in structure but less explosive than 2,4,6-trinitrophenol.
2-Pyridin-2-ylethanethiol: Similar thiol derivative but with different positional isomerism.
Uniqueness
This compound’s unique properties and diverse applications make it a valuable subject of study in various scientific fields.
特性
CAS番号 |
69603-95-8 |
|---|---|
分子式 |
C13H12N4O7S |
分子量 |
368.32 g/mol |
IUPAC名 |
2-pyridin-4-ylethanethiol;2,4,6-trinitrophenol |
InChI |
InChI=1S/C7H9NS.C6H3N3O7/c9-6-3-7-1-4-8-5-2-7;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2,4-5,9H,3,6H2;1-2,10H |
InChIキー |
UROWYGPVMIKVAL-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1CCS.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl (3aR,6aR)-3-oxo-3a,4,6,6a-tetrahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B14014216.png)
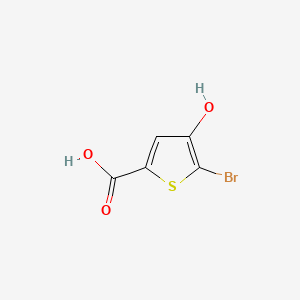
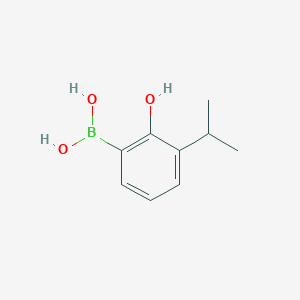

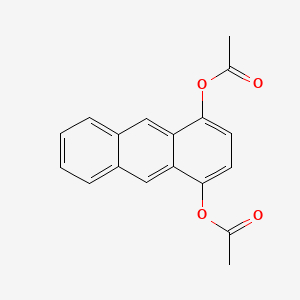
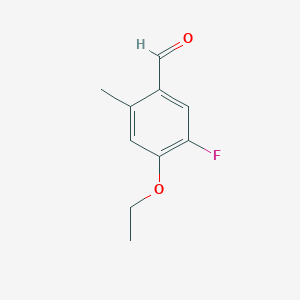
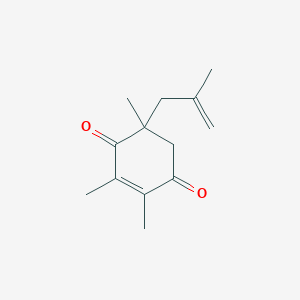
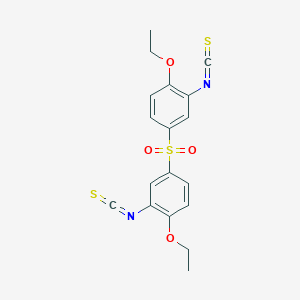
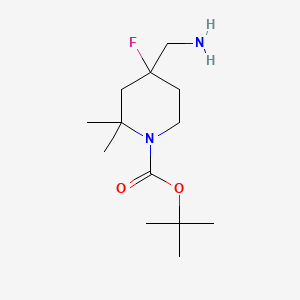

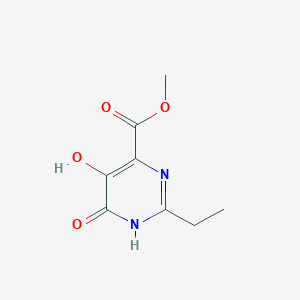
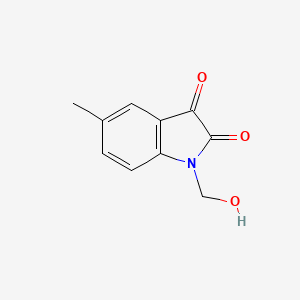
![2-[2-Amino-6-(4-methoxyanilino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14014286.png)
